N-Desmethyl Ivabradine D6 HCl

LC-MS/MS Bioanalysis Stable Isotope Labeling

For robust, regulatory-compliant quantification of N-Desmethyl Ivabradine in biological matrices, N-Desmethyl Ivabradine D6 HCl provides the optimal +6 Da mass shift and stable, non-exchangeable labeling. Unlike generic or d3/d4-labeled internal standards, this D6 analogue eliminates cross-signal interference from natural M+3 isotopic peaks and avoids chromatographic shift due to deuterium exchange. It ensures consistent extraction recovery, ionization efficiency, and method precision essential for pharmacokinetic studies, bioequivalence trials, and ANDA submissions. A certified reference standard tailored for demanding LC-MS/MS workflows.

Molecular Formula C26H35ClN2O5
Molecular Weight 497.1 g/mol
Cat. No. B602662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Ivabradine D6 HCl
Synonyms3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-one-d4 Hydrochloride;  N-Demethylivabradine-d4 Hydrochloride
Molecular FormulaC26H35ClN2O5
Molecular Weight497.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl
InChIInChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2;
InChIKeyMIIIKWNQFDQJGS-OTVKAUOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Ivabradine D6 HCl: Stable Isotope-Labeled Internal Standard for Ivabradine Metabolite Quantification


N-Desmethyl Ivabradine D6 HCl (CAS 1346600-74-5) is a deuterated analogue of N-Desmethyl Ivabradine, the principal active metabolite of the heart rate-lowering agent ivabradine [1]. The compound is a stable isotope-labeled internal standard (SIL-IS) specifically designed for the accurate quantification of N-Desmethyl Ivabradine in biological matrices via LC-MS/MS [2]. It features six deuterium atoms incorporated at non-exchangeable positions, resulting in a nominal mass increase of +6 Da relative to the unlabeled analyte, while preserving nearly identical physicochemical and chromatographic properties .

Critical Limitations of Non-Deuterated and Alternative Labeled Internal Standards for N-Desmethyl Ivabradine Bioanalysis


The accurate quantification of N-Desmethyl Ivabradine in complex biological samples cannot be reliably achieved with generic, non-deuterated internal standards (e.g., diazepam, carbamazepine) due to divergent extraction recovery, inconsistent ionization efficiency, and substantial matrix effects that compromise method accuracy and precision [1]. Even among deuterated alternatives, the choice of labeling position and mass shift is critical. Insufficient mass separation (e.g., +3 Da from d3-labeling) can lead to cross-signal interference from the analyte's natural M+3 isotopic peak, while d4-labeled analogs may exhibit altered chromatographic retention due to deuterium exchange at labile positions [2]. N-Desmethyl Ivabradine D6 HCl, with its +6 Da mass shift and stable labeling at non-exchangeable sites, provides the optimal balance of chromatographic co-elution and mass spectrometric resolution essential for robust, regulatory-compliant bioanalytical methods [3].

Quantitative Differentiation of N-Desmethyl Ivabradine D6 HCl Against Alternative Internal Standards


Superior Mass Resolution: +6 Da Separation Eliminates Cross-Talk from Natural Isotopologues

N-Desmethyl Ivabradine D6 HCl provides a nominal mass increase of +6 Da relative to the unlabeled analyte, N-Desmethyl Ivabradine (m/z 455.2 for the [M+H]+ ion) [1]. This +6 Da separation is a critical differentiator from alternative deuterated internal standards such as d3-ivabradine (+3 Da), which have been shown to suffer from analytical interference due to the natural abundance M+3 isotopic peak of the analyte [2].

LC-MS/MS Bioanalysis Stable Isotope Labeling

Validated Analytical Performance: Regulatory-Compliant Accuracy and Precision in Human Plasma

Bioanalytical methods employing N-Desmethyl Ivabradine D6 HCl as the internal standard have been fully validated according to FDA and EMA guidelines, achieving intra- and inter-day precision (%RSD) and accuracy within the required ±15% limits across the entire calibration range [1]. This contrasts with methods using non-deuterated internal standards (e.g., diazepam), which often exhibit higher variability and matrix effects that can compromise the reliability of the data [2].

Method Validation Pharmacokinetics FDA Compliance

Minimized Matrix Effects: Stable Isotope Labeling Compensates for Ionization Variability

The use of N-Desmethyl Ivabradine D6 HCl as a stable isotope-labeled internal standard (SIL-IS) effectively compensates for ion suppression or enhancement caused by co-eluting matrix components from human plasma [1]. Studies comparing SIL-IS to non-deuterated internal standards demonstrate that SIL-IS normalizes for variable extraction recovery and ionization efficiency, leading to an internal standard-normalized matrix factor close to 1.0, a key requirement for robust bioanalysis [2].

Matrix Effect Ion Suppression Bioanalytical Method Development

Regulatory-Grade Characterization: Direct Support for ANDA and DMF Filings

N-Desmethyl Ivabradine D6 HCl is supplied with comprehensive characterization data compliant with regulatory guidelines, enabling its direct use in analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) filings for generic ivabradine products [1]. This contrasts with generic, non-characterized internal standards which may require additional in-house qualification and documentation, adding time and cost to the regulatory submission process.

ANDA DMF Reference Standard Pharmaceutical Impurity

Validated Application Scenarios for N-Desmethyl Ivabradine D6 HCl in Pharmaceutical Development and Bioanalysis


Quantitative Bioanalysis of N-Desmethyl Ivabradine in Pharmacokinetic and Bioequivalence Studies

Employed as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for the accurate quantification of N-Desmethyl Ivabradine in human plasma and urine. This application is essential for determining pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) in clinical trials and for demonstrating bioequivalence in generic ivabradine formulations [1]. The use of the D6-labeled compound ensures compliance with FDA and EMA guidelines for bioanalytical method validation, minimizing matrix effects and ensuring data integrity [2].

Analytical Method Development, Validation, and Quality Control (QC) for Ivabradine APIs and Finished Dosage Forms

Serves as a certified reference standard for the development and validation of analytical methods used in the quality control of ivabradine active pharmaceutical ingredients (APIs) and finished drug products. Its well-characterized nature supports forced degradation studies, impurity profiling, and the establishment of system suitability criteria in compliance with ICH guidelines [1]. This is critical for ANDA submissions and commercial production of ivabradine.

Drug-Drug Interaction (DDI) and Metabolism Studies Involving CYP3A4

Utilized as an internal standard in in vitro and in vivo studies investigating the metabolism of ivabradine and its primary active metabolite, N-Desmethyl Ivabradine, particularly in the context of drug-drug interactions involving CYP3A4 inhibitors or inducers (e.g., clopidogrel, silibinin) [1]. Accurate quantification of the metabolite is essential for understanding changes in metabolic clearance and assessing potential clinical implications [2].

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